

Synthesis of PROTACs Using Boc-NH-PEG4-CH₂CH₂COOH: Application Notes and Protocols

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Compound of Interest

Compound Name: *Boc-NH-PEG4-CH₂CH₂COOH*

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Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The choice of linker is critical as it influences the PROTAC's solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), all of which are crucial for efficient protein degradation.^{[1][2]}

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.^{[3][4]} The **Boc-NH-PEG4-CH₂CH₂COOH** linker is a versatile building block for PROTAC synthesis, offering a balance of flexibility and hydrophilicity.^{[5][6][7]} This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing this specific linker.

Data Presentation

The length and composition of the PEG linker significantly impact the efficacy of a PROTAC. Below are tables summarizing representative data on how linker length can influence the degradation activity of PROTACs. While this data is not specific to the **Boc-NH-PEG4-CH₂CH₂COOH** linker, it illustrates the critical importance of linker optimization.

Table 1: Effect of PEG Linker Length on Degradation Potency (DC₅₀) of Representative PROTACs

Target Protein	E3 Ligase	Linker Length (Number of PEG units)	DC ₅₀ (nM)
BRD4	CRBN	1	>5000
BRD4	CRBN	2	>5000
BRD4	CRBN	4	<500
BRD4	CRBN	5	<500
TBK1	VHL	< 12 atoms	No degradation
TBK1	VHL	12-29 atoms	<1000

Data is illustrative and compiled from various sources in the literature. DC₅₀ values are cell-line dependent.[8]

Table 2: Characterization Data for a Representative PROTAC Synthesized with a PEG Linker

Analytical Method	Expected Result
¹ H NMR, ¹³ C NMR	Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.
High-Resolution Mass Spectrometry (HRMS)	Accurate mass corresponding to the calculated molecular formula of the final PROTAC.
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating high purity (>95%).

Experimental Protocols

The synthesis of a PROTAC using **Boc-NH-PEG4-CH₂CH₂COOH** typically follows a two-step process involving sequential amide bond formations.

Step 1: Coupling of Boc-NH-PEG4-CH₂CH₂COOH to the E3 Ligase Ligand

This step involves the formation of an amide bond between the carboxylic acid group of the linker and an amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂).

Materials:

- **Boc-NH-PEG4-CH₂CH₂COOH**
- Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂)
- (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- Dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and **Boc-NH-PEG4-CH₂CH₂COOH** (1.1 equivalents) in anhydrous DMF.
- Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
- Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

- Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO_3 , water, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected E3 ligase-linker intermediate.

Step 2: Deprotection and Coupling to the Protein of Interest (POI) Ligand

This step involves the removal of the Boc protecting group followed by the coupling of the deprotected intermediate to a POI ligand containing a carboxylic acid functional group.

Materials:

- Boc-protected E3 ligase-linker intermediate from Step 1
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Carboxylic acid-functionalized POI ligand
- HATU
- DIPEA
- Anhydrous DMF
- Preparative HPLC system

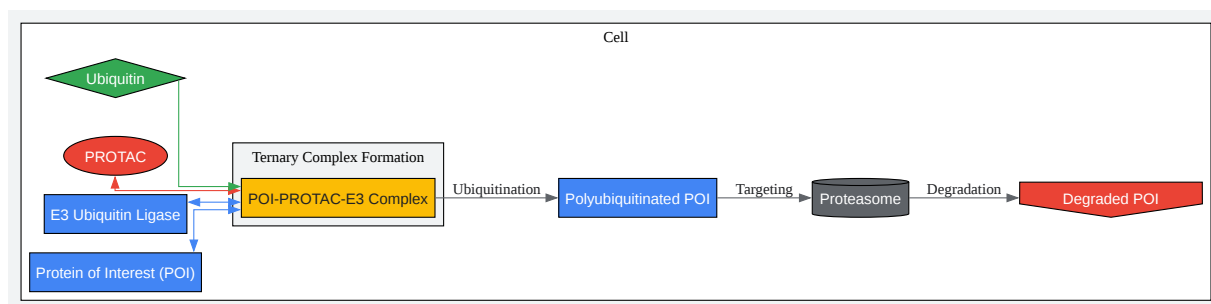
Procedure:

- Boc Deprotection:

- Dissolve the Boc-protected E3 ligase-linker intermediate in a solution of 20% TFA in DCM.
- Stir the reaction at room temperature for 1-2 hours.
- Monitor the deprotection by LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of residual TFA. The resulting amine salt is typically used in the next step without further purification.
- Coupling to POI Ligand:
 - Dissolve the deprotected E3 ligase-linker intermediate (1.0 equivalent) and the carboxylic acid-functionalized POI ligand (1.1 equivalents) in anhydrous DMF.
 - Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.
 - Stir the reaction at room temperature overnight under a nitrogen atmosphere.
 - Monitor the reaction progress by LC-MS.
 - Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
- Characterization:
 - Confirm the identity and purity of the final PROTAC using ^1H NMR, ^{13}C NMR, HRMS, and HPLC.

Mandatory Visualizations

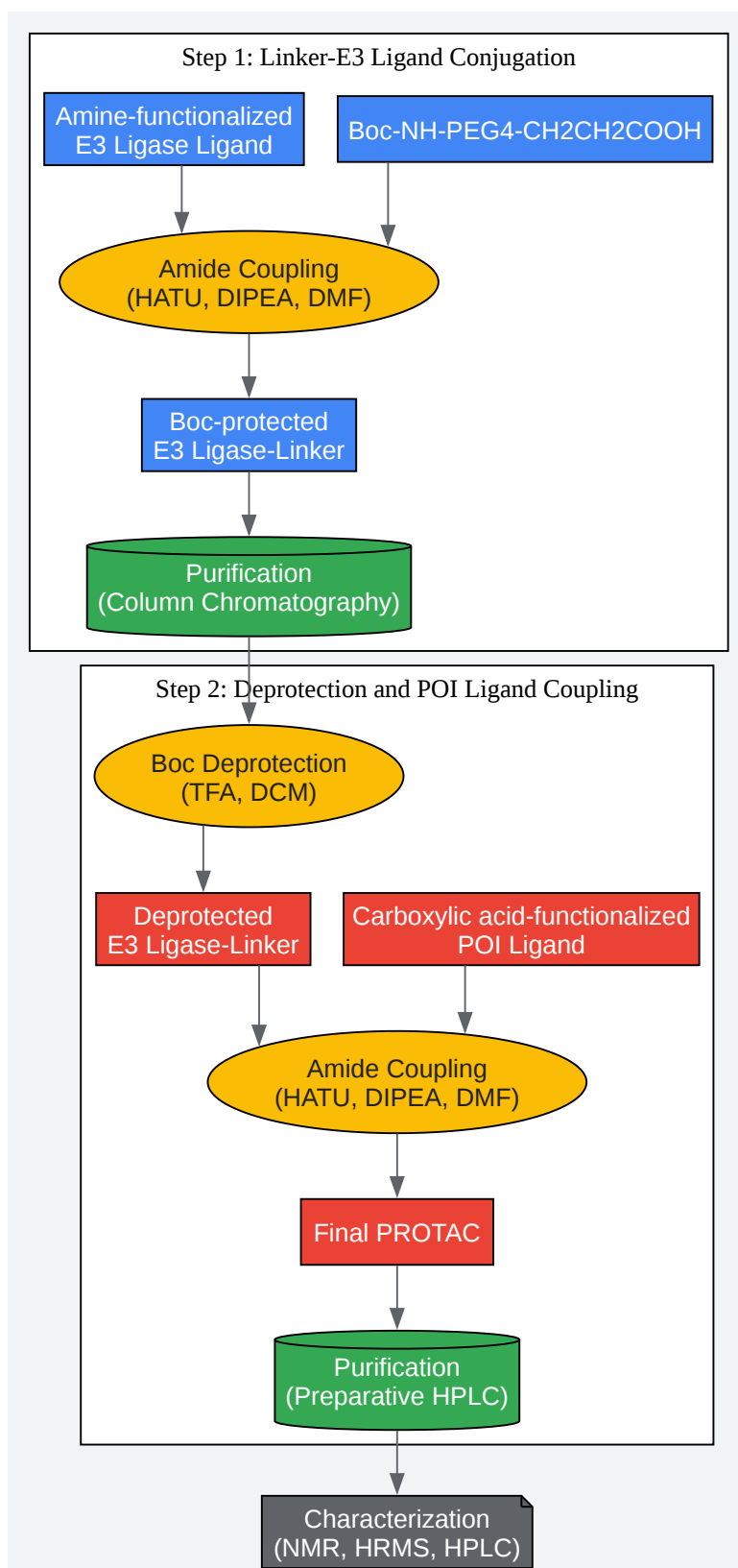
PROTAC Signaling Pathway



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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis



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Caption: General workflow for PROTAC synthesis.

Logical Relationship of PROTAC Components

Caption: Components of a PROTAC molecule.

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